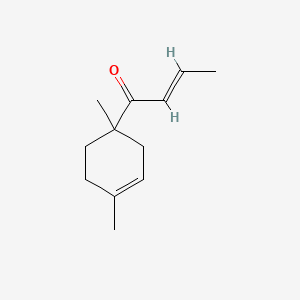

(-)-Cubebene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Cubebene: is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including cubeb (Piper cubeba) and other Piper species. It is known for its distinctive woody and spicy aroma and has been used traditionally in perfumery and flavoring. The compound has also attracted scientific interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cubebene can be achieved through several synthetic routes. One common method involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by sesquiterpene synthases. This enzymatic reaction leads to the formation of the bicyclic structure characteristic of this compound. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the essential oils of cubeb and other Piper species. The extraction process involves steam distillation or solvent extraction, followed by purification using techniques like fractional distillation or chromatography to isolate this compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Cubebene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxygenated derivatives, such as cubebenol and cubebol, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield hydrogenated products, such as dihydrocubebene, using reducing agents like hydrogen gas in the presence of a palladium catalyst.

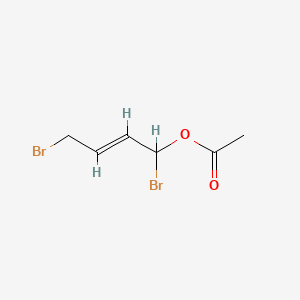

Substitution: Substitution reactions can introduce functional groups into the this compound molecule. For example, halogenation with bromine or chlorine can produce halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, mild acidic or neutral conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Bromine, chlorine, room temperature or slightly elevated temperatures.

Major Products Formed:

Oxidation: Cubebenol, cubebol.

Reduction: Dihydrocubebene.

Substitution: Halogenated derivatives like bromocubebene and chlorocubebene.

Applications De Recherche Scientifique

Chemistry: (-)-Cubebene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents.

Medicine: this compound has demonstrated anti-inflammatory and anticancer activities in preclinical studies. It is being investigated for its potential to inhibit the growth of cancer cells and reduce inflammation, which could lead to the development of new therapeutic agents.

Industry: In the fragrance and flavor industry, this compound is used as a component in perfumes and flavorings due to its woody and spicy aroma. It is also used in the formulation of cosmetic products.

Mécanisme D'action

The mechanism of action of (-)-Cubebene involves its interaction with various molecular targets and pathways. In antimicrobial activity, this compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX). In anticancer activity, this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

α-Cubebene: Another sesquiterpene with a similar structure but different stereochemistry.

β-Caryophyllene: A bicyclic sesquiterpene with similar biological activities.

Germacrene D: A sesquiterpene with a similar carbon skeleton but different functional groups.

Uniqueness: (-)-Cubebene is unique due to its specific stereochemistry and the presence of a bicyclic structure, which contributes to its distinct aroma and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives also sets it apart from other similar compounds.

Propriétés

Numéro CAS |

11012-64-9 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

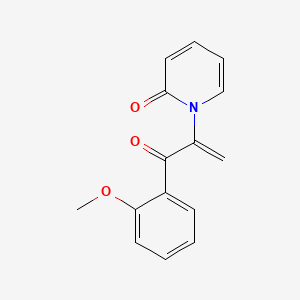

Nom IUPAC |

(5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.01,5]decane |

InChI |

InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15?/m1/s1 |

Clé InChI |

FSRZGYRCMPZNJF-PFNKYVCDSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]([C@H]2C13[C@@H]2C(=C)CC3)C(C)C |

SMILES canonique |

CC1CCC(C2C13C2C(=C)CC3)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)